3-[1-{[(2-hydroxyphenyl)carbonyl]amino}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that features a unique combination of functional groups, including a hydroxybenzoyl group, a thienyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the thienyl group and the hydroxybenzoyl group through various coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a methoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with various molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the thienyl and pyrrole rings can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-[(4-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID: Similar structure but with a different position of the hydroxy group on the benzoyl ring.
3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-FURYL)-1H-PYRROL-2-YL]PROPANOIC ACID: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
The uniqueness of 3-[1-[(2-HYDROXYBENZOYL)AMINO]-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybenzoyl group allows for specific interactions with biological targets, while the thienyl and pyrrole rings provide additional sites for chemical modification and interaction.
Properties
Molecular Formula |
C18H16N2O4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[1-[(2-hydroxybenzoyl)amino]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H16N2O4S/c21-15-5-2-1-4-13(15)18(24)19-20-12(8-10-17(22)23)7-9-14(20)16-6-3-11-25-16/h1-7,9,11,21H,8,10H2,(H,19,24)(H,22,23) |
InChI Key |
LJMLRIYZAXHWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=CC=C2C3=CC=CS3)CCC(=O)O)O |
Origin of Product |
United States |
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